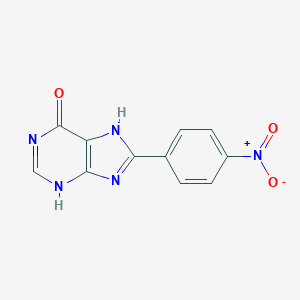
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one, also known as NPD or 8-Nitro-cGMP, is a cyclic nucleotide analog that is widely used in scientific research. This compound is a potent activator of cyclic GMP-dependent protein kinase (PKG) and has been shown to affect a variety of physiological processes in vitro and in vivo.
Mecanismo De Acción
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one activates PKG by mimicking the effects of cyclic GMP. This compound binds to the regulatory domain of PKG, causing a conformational change that activates the enzyme. Once activated, PKG phosphorylates a variety of downstream targets, leading to the physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one are diverse and depend on the system being studied. In general, this compound causes smooth muscle relaxation, inhibits platelet aggregation, and regulates ion channels. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one has been shown to affect neurotransmitter release and modulate synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one in lab experiments is its potency and specificity for PKG. This compound is a highly effective activator of PKG and can be used at low concentrations to achieve physiological effects. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one is stable and can be stored for extended periods of time.
One limitation of using 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one in lab experiments is its potential for off-target effects. While this compound is highly specific for PKG, it may also affect other enzymes that are structurally similar to PKG. Additionally, the effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one may vary depending on the system being studied, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one. One area of interest is the role of PKG in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one may be useful in the development of new treatments for cardiovascular disease, cancer, and other conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one involves the reaction of 6-chloropurine with 4-nitrophenylhydrazine in the presence of a base. The resulting 6-hydrazinopurine is then reacted with ethyl formate to form the corresponding dihydro derivative. The nitro group is then reduced using palladium on carbon to yield 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one.
Aplicaciones Científicas De Investigación
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one is widely used in scientific research as a tool to study the function of cyclic GMP-dependent protein kinase (PKG). This compound has been shown to activate PKG in a dose-dependent manner and has been used to investigate the physiological roles of PKG in various systems. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one has been used to study the regulation of ion channels, neurotransmitter release, and smooth muscle relaxation.
Propiedades
Número CAS |
15846-77-2 |
|---|---|
Nombre del producto |
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one |
Fórmula molecular |
C11H7N5O3 |
Peso molecular |
257.2 g/mol |
Nombre IUPAC |
8-(4-nitrophenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H7N5O3/c17-11-8-10(12-5-13-11)15-9(14-8)6-1-3-7(4-2-6)16(18)19/h1-5H,(H2,12,13,14,15,17) |
Clave InChI |
KSIAYYJRCPQBCO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC=N3)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



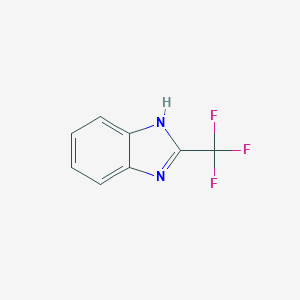
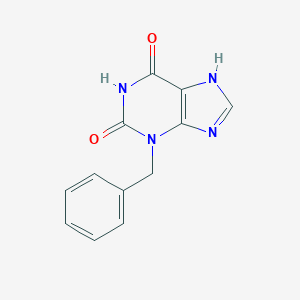
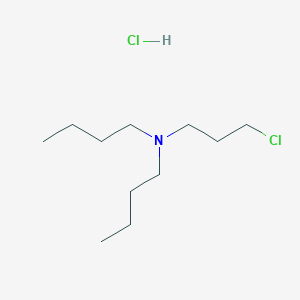
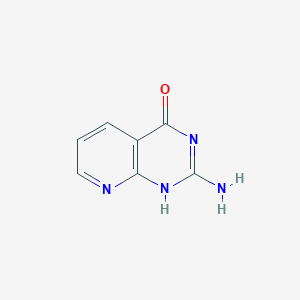
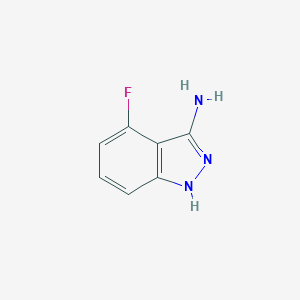
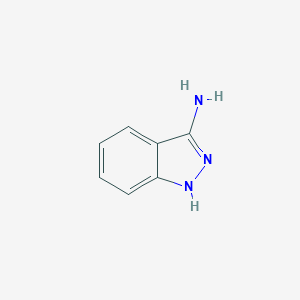
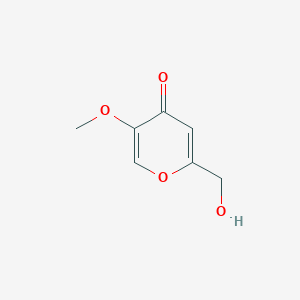


![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
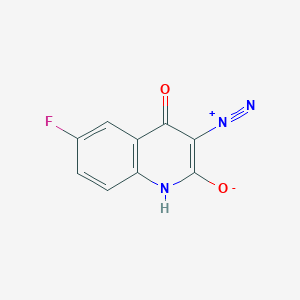
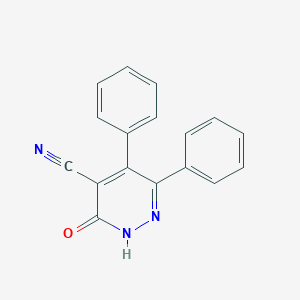
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)
